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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-
Nitrophenyl)ethanamine, a key chemical intermediate. Due to the limited availability of
published experimental spectra for this specific molecule, this guide presents a combination of
predicted data and analysis based on structurally analogous compounds. The information
herein is intended to serve as a valuable resource for the characterization and utilization of this
compound in research and development.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for 2-(2-
Nitrophenyl)ethanamine. These values are calculated using computational models and by
comparison with known data for similar structures, such as 2-phenylethanamine and various
nitroaromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (3, ppm) Assignment
~7.8-8.0 Ar-H (adjacent to NOz2)
~73-7.6 Ar-H

~3.1-33 Ar-CH:z

~29-31 CH2-NH:2

~1.5- 2.5 (broad) NH:2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm™1) Vibrational Mode Intensity

3400 - 3300 N-H stretch (amine) Medium

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic) Medium

1600 - 1585, 1500 - 1400 C=C stretch (aromatic) Medium-Strong
1530 - 1500 N-O stretch (asymmetric, nitro)  Strong

1350 - 1330 N-O stretch (symmetric, nitro) Strong

850 - 750 C-H bend (out-of-plane, Strong

aromatic)

Table 3: Mass Spectrometry (MS) Data
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m/z (Mass-to-Charge Ratio)

Assignment

166 [M]* (Molecular lon)
150 [M - NH2]*

136 [M - NOJ*

120 [M - NO2)*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are generalized for a solid organic amine like 2-(2-Nitrophenyl)ethanamine

and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-(2-Nitrophenyl)ethanamine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-

ds). Chloroform-d (CDCIs) is a common choice for similar compounds.

1H NMR Acquisition:

Cap the NMR tube securely.

Transfer the solution to a clean, dry 5 mm NMR tube.

 Insert the sample into the NMR spectrometer.
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e Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

e Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e Process the free induction decay (FID) with a Fourier transform, phase correction, and
baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
 Integrate the peaks and determine the chemical shifts and coupling constants.
13C NMR Acquisition:

e Following *H NMR acquisition, switch the spectrometer to the 13C channel.

e Acquire a proton-decoupled 3C NMR spectrum. This is typically done with a broader spectral
width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus. A relaxation delay of 2-5 seconds is recommended.

e Process the FID similarly to the *H spectrum.

» Reference the spectrum to the solvent peak (e.g., CDCIs at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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e Place a small amount of the solid 2-(2-Nitrophenyl)ethanamine sample directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm™1.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insight into its
fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron lonization
(EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.

Sample Preparation (for GC-MS):

o Prepare a dilute solution of 2-(2-Nitrophenyl)ethanamine in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

e Inject a small volume (e.g., 1 yL) of the solution into the GC-MS system.
Data Acquisition (El mode):

e The sample is vaporized in the injector and separated by the gas chromatography column.
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e The separated compound enters the ion source where it is bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

e The detector records the abundance of each ion.

e Analyze the resulting mass spectrum to identify the molecular ion peak and the major
fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-(2-Nitrophenyl)ethanamine.
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Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314092#spectral-data-for-2-2-nitrophenyl-

ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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